molecular formula C30H36O2 B14714770 1-cyclohex-2-en-1-yloxy-4-[(Z)-4-(4-cyclohex-2-en-1-yloxyphenyl)hex-3-en-3-yl]benzene CAS No. 7145-47-3

1-cyclohex-2-en-1-yloxy-4-[(Z)-4-(4-cyclohex-2-en-1-yloxyphenyl)hex-3-en-3-yl]benzene

Cat. No.: B14714770
CAS No.: 7145-47-3
M. Wt: 428.6 g/mol
InChI Key: TTXGLJCLKHXJLQ-FLWNBWAVSA-N
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Description

1-cyclohex-2-en-1-yloxy-4-[(Z)-4-(4-cyclohex-2-en-1-yloxyphenyl)hex-3-en-3-yl]benzene is a complex organic compound characterized by its unique structure, which includes cyclohexene rings and benzene rings connected through ether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohex-2-en-1-yloxy-4-[(Z)-4-(4-cyclohex-2-en-1-yloxyphenyl)hex-3-en-3-yl]benzene typically involves multiple steps, starting from simpler precursors. One common method involves the reaction of cyclohex-2-en-1-ol with a suitable benzene derivative under specific conditions to form the desired ether linkage. The reaction conditions often include the use of a strong acid or base as a catalyst and may require elevated temperatures to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and the desired purity of the final product. Industrial production often employs optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-cyclohex-2-en-1-yloxy-4-[(Z)-4-(4-cyclohex-2-en-1-yloxyphenyl)hex-3-en-3-yl]benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, resulting in the formation of cyclohexanol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ether linkages can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Cyclohexanol derivatives

    Substitution: Various substituted benzene and cyclohexene derivatives

Scientific Research Applications

1-cyclohex-2-en-1-yloxy-4-[(Z)-4-(4-cyclohex-2-en-1-yloxyphenyl)hex-3-en-3-yl]benzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-cyclohex-2-en-1-yloxy-4-[(Z)-4-(4-cyclohex-2-en-1-yloxyphenyl)hex-3-en-3-yl]benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Cyclohex-2-en-1-one: A simpler compound with a similar cyclohexene structure.

    4-cyclohex-2-en-1-yloxybenzene: A related compound with a single ether linkage.

Uniqueness

1-cyclohex-2-en-1-yloxy-4-[(Z)-4-(4-cyclohex-2-en-1-yloxyphenyl)hex-3-en-3-yl]benzene is unique due to its combination of cyclohexene and benzene rings, as well as its multiple ether linkages. This structure imparts specific chemical and physical properties that distinguish it from simpler compounds.

Properties

CAS No.

7145-47-3

Molecular Formula

C30H36O2

Molecular Weight

428.6 g/mol

IUPAC Name

1-cyclohex-2-en-1-yloxy-4-[(Z)-4-(4-cyclohex-2-en-1-yloxyphenyl)hex-3-en-3-yl]benzene

InChI

InChI=1S/C30H36O2/c1-3-29(23-15-19-27(20-16-23)31-25-11-7-5-8-12-25)30(4-2)24-17-21-28(22-18-24)32-26-13-9-6-10-14-26/h7,9,11,13,15-22,25-26H,3-6,8,10,12,14H2,1-2H3/b30-29-

InChI Key

TTXGLJCLKHXJLQ-FLWNBWAVSA-N

Isomeric SMILES

CC/C(=C(\CC)/C1=CC=C(C=C1)OC2CCCC=C2)/C3=CC=C(C=C3)OC4CCCC=C4

Canonical SMILES

CCC(=C(CC)C1=CC=C(C=C1)OC2CCCC=C2)C3=CC=C(C=C3)OC4CCCC=C4

Origin of Product

United States

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